molecular formula C8H7NO2S B1394178 3-Ethynylbenzenesulfonamide CAS No. 1310456-99-5

3-Ethynylbenzenesulfonamide

Cat. No. B1394178
M. Wt: 181.21 g/mol
InChI Key: WGEWFHNQCHZZMF-UHFFFAOYSA-N
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Description

3-Ethynylbenzenesulfonamide is a chemical compound with the molecular formula C8H7NO2S . It has a molecular weight of 181.22 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 3-Ethynylbenzenesulfonamide is 1S/C8H7NO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h1,3-6H,(H2,9,10,11) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3-Ethynylbenzenesulfonamide is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Generation of Benzosultams

Application : Synthesis of Benzosultams via Photo-initiated TrifluoromethylationDescription : 2-Ethynylbenzenesulfonamides have been employed in a photo-initiated trifluoromethylation process under visible light irradiation. Togni's reagent, in the presence of a photocatalyst, reacts with these sulfonamides to yield 3-(2,2,2-trifluoroethylidene)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxides. This transformation, facilitated by subsequent C–N bond formation, efficiently produces benzosultams at room temperature, showcasing a novel method for synthesizing this compound class (Xiang et al., 2016).

Diverse 3-Sulfonated Benzosultams Synthesis

Application : Synthesis of Diverse 3-Sulfonated BenzosultamsDescription : A three-component reaction involving 2-ethynylbenzenesulfonamides, DABCO-bis(sulfur dioxide), and aryldiazonium tetrafluoroborates has been developed to synthesize diverse 3-sulfonated-2,3-dihydrobenzo[d]isothiazole 1,1-dioxides. This approach, relying on the in situ generation of arylsulfonyl radicals and subsequent single electron transfer, produces sulfonated benzosultams with moderate to good yields. DABCO plays a crucial role in this process, acting both as a carrier for single electron transfer and as a base for promoting C–N bond formation (Zhou et al., 2017).

Synthesis of 1,2,3-Triazoles with Benzenesulfonamide Functional Group

Application : Synthesis of 1,2,3-Triazoles with Benzenesulfonamide Functional GroupDescription : A series of 1,2,3-triazoles featuring a benzenesulfonamide functional group were synthesized through a 1,3-dipolar cycloaddition reaction. This reaction involved 4-ethynylbenzenesulfonamides and organic azides, catalyzed by the CuI-sodium ascorbate system. The resultant compounds were characterized using NMR and elemental analysis, marking a new addition to the chemical repertoire of sulfonamide-functionalized heterocycles (Chun-xiang, 2011).

Safety And Hazards

The safety information for 3-Ethynylbenzenesulfonamide indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

3-ethynylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h1,3-6H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEWFHNQCHZZMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynylbenzenesulfonamide

Synthesis routes and methods

Procedure details

Under cooling in an ice bath, potassium carbonate (610 mg) was added to a tetrahydrofuran (30 mL) and methanol (70 mL) solution of 3-[(trimethylsilyl)ethynyl]benzenesulfonamide (11.1 g), and the obtained solution was then stirred at a room temperature for 12 hours. Thereafter, water was added to the reaction solution, and the solvent was then distilled away under a reduced pressure. Then, the residue was extracted with diethyl ether. The organic layer was washed with water and a saturated saline, and was then dried over anhydrous magnesium sulfate, followed by vacuum concentration. The residue was purified by column chromatography (silica gel 60N, hexane:ethyl acetate=2:1 to 1:1), so as to obtain the title compound (5.84 g) in the form of a light brown solid.
Quantity
610 mg
Type
reactant
Reaction Step One
Quantity
30 mL
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reactant
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70 mL
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
GM Fisher, RP Tanpure, A Douchez… - Chemical biology & …, 2014 - Wiley Online Library
… The CuAAC reaction of 1–3 with either 4-azidobenzenesulfonamide, 3-azidobenzenesulfonamide, phenylazide, 4-ethynylbenzenesulfonamide, 3-ethynylbenzenesulfonamide, or …
Number of citations: 28 onlinelibrary.wiley.com
J Schulze Wischeler, D Sun… - … A European Journal, 2011 - Wiley Online Library
… The crude product was purified by flash column chromatography on silica gel (ethyl acetate/pentane, 1:1) to give the 3-ethynylbenzenesulfonamide 1 a (1.42 g, 5.5 mmol, 91 %). H NMR…
A Griglio - 2019 - iris.uniupo.it
The work reported in this thesis is focused on three main projects that underpin my research activity during the PhD program. The topics discussed, despite unrelated each other, share …
Number of citations: 6 iris.uniupo.it

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